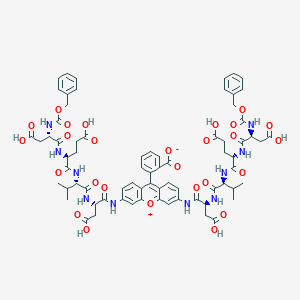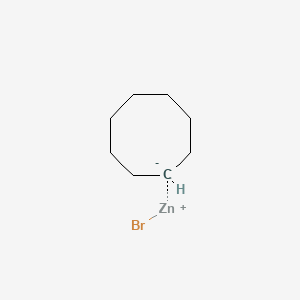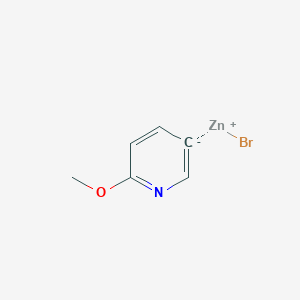
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is an organometallic compound of zinc and bromide. It is a pale yellow crystalline solid, soluble in most organic solvents. The compound is commercially available, and is used in a variety of laboratory and industrial applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is widely used in scientific research. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst for various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, it is used as a reagent in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
作用機序
The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is not fully understood. However, it is known that the compound acts as a Lewis acid, which is capable of forming complexes with other molecules. This enables the compound to catalyze various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, the compound can form complexes with other organometallic compounds, such as zinc-pyridinium complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, are not well understood. The compound is not known to be toxic, and it is not known to have any adverse effects on humans or animals. However, it is known to be an irritant, and should be handled with care.
実験室実験の利点と制限
The advantages of using (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, in laboratory experiments include its low cost and availability, its high reactivity, and its ability to catalyze various organic reactions. The main limitation of the compound is its irritant nature, and it should be handled with care.
将来の方向性
The potential future directions for (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research could be done into its potential use as a catalyst for other organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. Finally, further research could be done into its potential use in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
合成法
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, can be synthesized from the reaction of 6-cyanopyridine with zinc bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at room temperature. The reaction is complete in approximately 1 hour. After the reaction, the product is filtered and the solvent is removed under reduced pressure. The product is then recrystallized from methanol to yield a pure product.
特性
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZFTUYDNLYDU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)C#N.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyanopyridin-3-yl)zinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














